Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, along with benzylsulfanyl and phenyl groups, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, environmentally friendly methods, such as the use of green solvents and recyclable catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown promising biological activities, including antimicrobial and anticancer properties.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as enzymes involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrimidine derivatives: These compounds have been studied for their anti-inflammatory and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties. The presence of the benzylsulfanyl group, in particular, enhances its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with molecular targets .
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 2-benzylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H18N4O2S/c1-2-27-19(26)17-13-22-20-23-21(28-14-15-9-5-3-6-10-15)24-25(20)18(17)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 |
InChI Key |
JMCJSWSTSXWOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)N=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
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